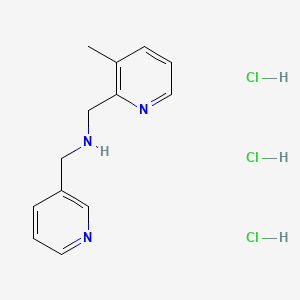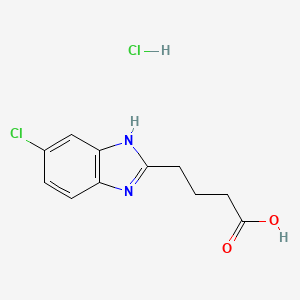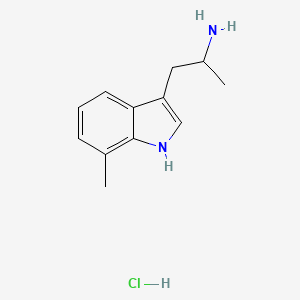
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride
Übersicht
Beschreibung
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride typically involves multistep organic reactions. One common synthetic route includes the alkylation of 7-methylindole with an appropriate alkyl halide, followed by further functionalization to introduce the ethylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and controlled environments to ensure consistency.
Analyse Chemischer Reaktionen
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound has shown potential in biological assays, particularly in studying receptor-ligand interactions due to its structural similarity to natural indole alkaloids.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride involves its interaction with specific molecular targets. In cancer research, it has been shown to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis . The compound’s indole structure allows it to interact with various receptors and enzymes, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride can be compared with other indole derivatives such as:
Tryptamine: A naturally occurring indole derivative with similar structural features but differing in biological activity.
Serotonin: Another indole derivative that acts as a neurotransmitter, highlighting the diverse roles of indole compounds in biological systems.
Indole-3-acetic acid: A plant hormone that shares the indole nucleus but has distinct functions in plant growth regulation.
The uniqueness of this compound lies in its specific structural modifications, which confer unique biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(7-methyl-1H-indol-3-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-8-4-3-5-11-10(6-9(2)13)7-14-12(8)11;/h3-5,7,9,14H,6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARJOCRTMXQTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



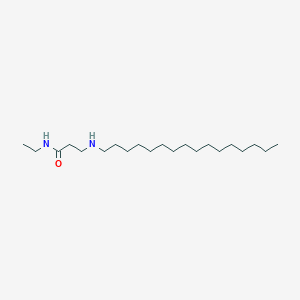


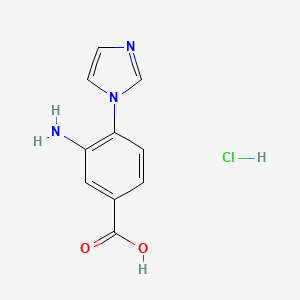
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride](/img/structure/B1389009.png)
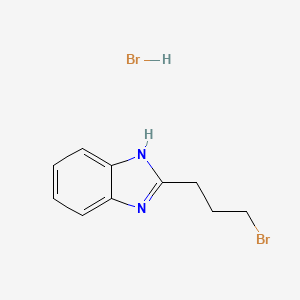
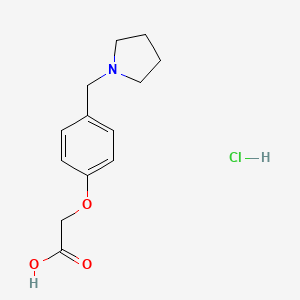
![3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1389012.png)

